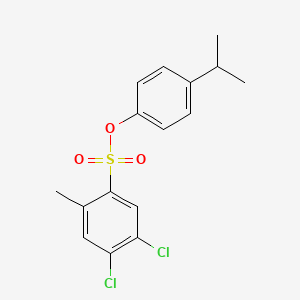![molecular formula C13H15ClN4O2 B7440529 4-chloro-3-methoxy-N-[2-(1H-1,2,4-triazol-5-yl)propan-2-yl]benzamide](/img/structure/B7440529.png)
4-chloro-3-methoxy-N-[2-(1H-1,2,4-triazol-5-yl)propan-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-3-methoxy-N-[2-(1H-1,2,4-triazol-5-yl)propan-2-yl]benzamide is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as CTB, and it has been shown to have a wide range of biochemical and physiological effects. The purpose of
Wirkmechanismus
The mechanism of action of CTB is not fully understood. However, it is believed to act as an inhibitor of the protein kinase CK2. CK2 is a key regulator of many cellular processes, including cell growth and division. Inhibition of CK2 by CTB has been shown to have a range of effects on cellular processes.
Biochemical and Physiological Effects:
CTB has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit cell growth and induce apoptosis in cancer cells. It has also been shown to have neuroprotective effects in models of neurodegenerative diseases. Additionally, CTB has been shown to modulate the activity of ion channels, making it a valuable tool for studying ion channel function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of CTB is its versatility. It has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. Additionally, CTB is relatively easy to synthesize, making it readily available for use in research. However, one limitation of CTB is its potential toxicity. It has been shown to be toxic to some cell types at high concentrations, making it important for researchers to use caution when working with this compound.
Zukünftige Richtungen
For research on CTB include the development of more potent and selective inhibitors of CK2, and further research to fully understand the mechanism of action of CTB.
Synthesemethoden
The synthesis method for CTB involves the reaction of 4-chloro-3-methoxybenzoic acid with 1,2,4-triazole-5-carboxylic acid. The resulting product is then reacted with 2-(propan-2-ylamino)ethanol to form the final compound, CTB. The synthesis of CTB is a multi-step process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
CTB has been extensively studied for its potential use in scientific research. It has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. CTB has been used in studies related to neurobiology, cancer research, and drug discovery. It has also been used as a tool for studying protein-protein interactions.
Eigenschaften
IUPAC Name |
4-chloro-3-methoxy-N-[2-(1H-1,2,4-triazol-5-yl)propan-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O2/c1-13(2,12-15-7-16-18-12)17-11(19)8-4-5-9(14)10(6-8)20-3/h4-7H,1-3H3,(H,17,19)(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOCGWFDTYQQOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=NN1)NC(=O)C2=CC(=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-3-methoxy-N-[2-(1H-1,2,4-triazol-5-yl)propan-2-yl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-bromo-N-[(2-chlorophenyl)methyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B7440450.png)









![3-chloro-N-[4-chloro-3-[5-(hydroxymethyl)furan-2-yl]phenyl]-1-benzofuran-2-carboxamide](/img/structure/B7440520.png)
![4-chloro-2,3-difluoro-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide](/img/structure/B7440524.png)